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Compound of Interest

Compound Name: N-tert-Butyl-N-methylurea

CAS No.: 216142-80-2

Cat. No.: B14241093

Get Quote

Executive Summary
N-tert-Butyl-N-methylurea is a 1,1-disubstituted urea derivative primarily utilized in the

synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., p38 MAP

kinase inhibitors). Unlike simple ureas, the incorporation of the bulky tert-butyl group alongside

a methyl substituent serves two critical functions:

Conformational Locking: The steric bulk of the tert-butyl group restricts rotation around the N-

C(O) bond, forcing the molecule into specific conformations that favor binding in hydrophobic

pockets.

Metabolic Shielding: The tert-butyl group is highly resistant to oxidative dealkylation (CYP450

metabolism), extending the in vivo half-life of the drug candidate.

This guide provides a validated protocol for the synthesis of this reagent and its subsequent

application in Palladium-catalyzed cross-coupling reactions to generate biologically active

N,N,N'-trisubstituted ureas.
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Chemical Profile & Mechanistic Insight[1][2][3][4][5]
Structural Advantages
The 1,1-disubstitution pattern creates a unique electronic and steric environment.

Nucleophilicity: The unsubstituted NH₂ group remains nucleophilic, allowing for coupling with

electrophiles (aryl halides, acyl chlorides, isocyanates).

Solubility: The lipophilic tert-butyl group significantly enhances solubility in organic solvents

(DCM, THF) compared to unsubstituted ureas, facilitating easier handling in library synthesis.

Mechanistic Pathway: The "Urea Transfer"
In drug design, this building block is often used to install the "urea tail" onto an aromatic

scaffold. The most efficient method is Palladium-Catalyzed Buchwald-Hartwig Amidation, where

the urea acts as the nucleophile.

Why not use isocyanates? While reacting an aniline with N-tert-butyl-N-methylcarbamoyl

chloride is a valid route, the carbamoyl chloride is unstable and difficult to store. Using the

stable urea (N-tert-Butyl-N-methylurea) as a coupling partner is operationally superior.

Experimental Protocols
Protocol A: Synthesis of N-tert-Butyl-N-methylurea
For cases where the reagent is not commercially available or high purity is required.

Objective: Synthesize 1-tert-butyl-1-methylurea from N-methyl-tert-butylamine using

Carbonyldiimidazole (CDI) as a safe phosgene equivalent.

Materials:

N-methyl-tert-butylamine (1.0 equiv)

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

Ammonia (aqueous 25% or 7N in MeOH) (5.0 equiv)
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Dichloromethane (DCM) (anhydrous)

Nitrogen atmosphere

Step-by-Step Procedure:

Activation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with N₂. Add CDI (1.1

equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

Amine Addition: Add N-methyl-tert-butylamine (1.0 equiv) dropwise over 15 minutes. The

solution may bubble (CO₂ release).

Formation of Imidazolide: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and

stir for 2 hours.

Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the starting amine.

Ammonolysis: Cool the mixture back to 0°C. Add the ammonia source (excess) rapidly. A

white precipitate (imidazole byproduct) may form.[2]

Work-up: Stir for 4 hours at RT. Dilute with DCM, wash with 1M HCl (to remove imidazole

and unreacted amine), then saturated NaHCO₃ and brine.

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Purification: Recrystallize from Hexane/EtOAc if necessary.

Yield: Typically 85-92% (White crystalline solid).

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-
Hartwig)
Application: Coupling the urea to an aryl halide to form a kinase inhibitor scaffold.

Reaction: Ar-Br + H₂N-C(=O)-N(Me)(tBu) → Ar-NH-C(=O)-N(Me)(tBu)

Materials:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.mdpi.com/2673-4583/8/1/54
https://pmc.ncbi.nlm.nih.gov/articles/PMC9790764/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14241093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl Bromide substrate (1.0 equiv)

N-tert-Butyl-N-methylurea (1.2 equiv)

Catalyst: Pd₂dba₃ (2.5 mol%)

Ligand: Xantphos (5 mol%)

Base: Cs₂CO₃ (1.5 equiv)

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

Preparation: In a glovebox or under strict N₂ flow, charge a reaction vial with the Aryl

Bromide, Urea reagent, Cs₂CO₃, Pd₂dba₃, and Xantphos.

Solvation: Add degassed 1,4-Dioxane (0.15 M concentration relative to aryl bromide).

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

Note: The reaction mixture will turn from dark red to orange/brown.

Filtration: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc.

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient:

0-40% EtOAc in Hexanes).

Self-Validating Checkpoint:

1H NMR: Look for the disappearance of the broad NH₂ singlet (approx. 4.5-5.0 ppm) and the

appearance of a downfield NH singlet (approx. 8.0-9.0 ppm) corresponding to the new Ar-

NH-urea bond. The tert-butyl singlet (approx. 1.3 ppm) and N-methyl singlet (approx. 2.8

ppm) should remain distinct.

Visualized Workflows
Synthesis Logic Flow
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The following diagram illustrates the critical decision points and reaction flow for using this

building block.

Start: N-tert-Butyl-N-methylurea Target Structure?

Route A: Pd-Coupling
(Aryl Halide Substrate)Aryl Urea Needed

Route B: Nucleophilic Attack
(Acyl Chloride/Isocyanate)

Acyl Urea Needed

Add Pd2dba3 / Xantphos
Cs2CO3, Dioxane, 100°C

Add Base (Et3N/Pyridine)
DCM, 0°C

Product: N-Aryl-N'-tert-butyl-N'-methylurea
(Kinase Inhibitor Scaffold)

C-N Bond Formation

Product: N-Acyl-N'-tert-butyl-N'-methylurea
(Acyl Urea)

Acylation

Click to download full resolution via product page

Caption: Decision matrix for utilizing N-tert-Butyl-N-methylurea in divergent synthetic

pathways.

Data Summary & Troubleshooting
Parameter Optimal Condition

Common Failure
Mode

Correction

Solvent
1,4-Dioxane

(Anhydrous)

Wet solvent kills

catalyst

Distill dioxane over

Na/benzophenone or

use molecular sieves.

Base Cs₂CO₃ K₂CO₃ (too weak)

Use Cesium

Carbonate for better

solubility and basicity

in dioxane.

Temperature 100°C
< 80°C (Incomplete

conversion)

Maintain reflux;

ensure efficient

stirring.

Stoichiometry 1.2 equiv Urea

1.0 equiv

(Homocoupling of Ar-

Br)

Excess urea drives

the equilibrium and

prevents Ar-Br side

reactions.
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Disclaimer: This protocol is intended for use by qualified research personnel only. Always

consult the Safety Data Sheet (SDS) before handling reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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